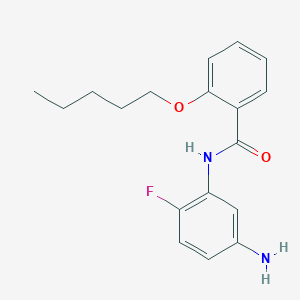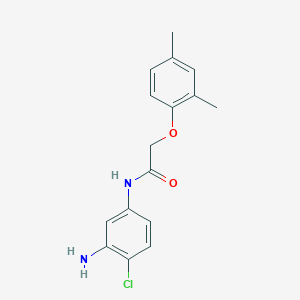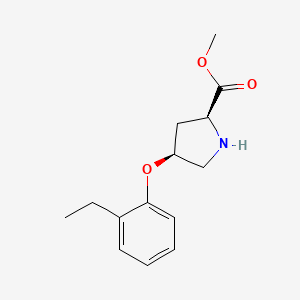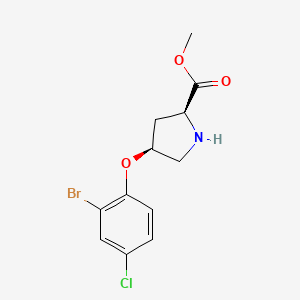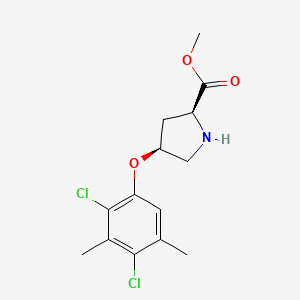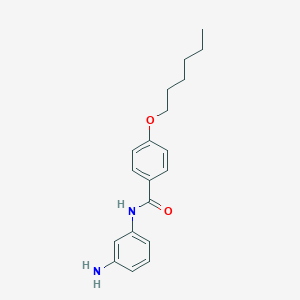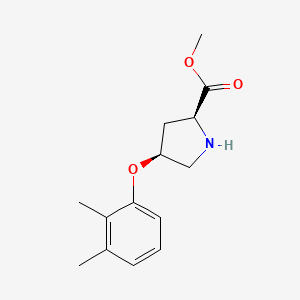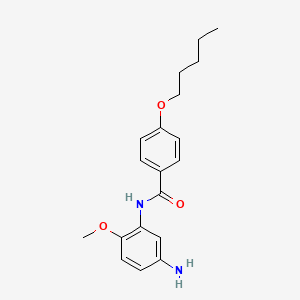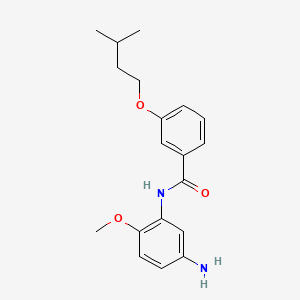![molecular formula C23H32N2O2 B1385007 N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide CAS No. 1020056-83-0](/img/structure/B1385007.png)
N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide
Vue d'ensemble
Description
N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide (NAM-DBP) is a synthetic compound that has been used in a variety of scientific research applications. It has been found to have a variety of biochemical and physiological effects, and has been studied for its potential uses in laboratory experiments.
Applications De Recherche Scientifique
Hydrogen Bond Studies
N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide and its derivatives have been studied for their hydrogen bonding properties. These compounds exhibit intramolecular hydrogen bonds, which are crucial in their molecular structure and behavior. Such studies enhance our understanding of molecular interactions and can aid in the design of new materials and drugs (Romero & Margarita, 2008).
Chemoselective Acetylation in Drug Synthesis
This compound is an intermediate in the synthesis of certain drugs. Chemoselective acetylation of related aminophenols, a critical step in drug synthesis, has been investigated using this compound. This research is vital for developing efficient and selective methods for drug manufacturing (Magadum & Yadav, 2018).
Development of CCKB Antagonists
Efficient synthesis methods have been developed for derivatives of this compound as potential CCKB antagonists. Such research contributes to the development of new pharmaceuticals for treating conditions like anxiety disorders (Urban et al., 1997).
Pharmacological Assessment
Various derivatives of this compound have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research is key in identifying new therapeutic agents (Rani et al., 2016).
Hydrogen-Bonding Patterns
The compound's derivatives have been examined for their hydrogen-bonding patterns, which are significant in determining the molecular and crystalline structure of these materials. Such studies are essential in material science and molecular engineering (López et al., 2010).
Novel Synthesis Methods
New methods have been developed for synthesizing derivatives of this compound. These novel approaches are crucial for the efficient production of pharmaceuticals and other chemical products (Vorona et al., 2012; Vorona et al., 2013).
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2,4-ditert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-15-18(24)9-8-10-19(15)25-21(26)14-27-20-12-11-16(22(2,3)4)13-17(20)23(5,6)7/h8-13H,14,24H2,1-7H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEHSEQHORAUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



